molecular formula C7H10ClN3O B1473382 3-(Azetidin-3-yloxy)pyridazine hydrochloride CAS No. 2097985-77-6

3-(Azetidin-3-yloxy)pyridazine hydrochloride

Cat. No.: B1473382
CAS No.: 2097985-77-6
M. Wt: 187.63 g/mol
InChI Key: HXBIBGIGIVNXLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yloxy)pyridazine hydrochloride” consists of a pyridazine ring and an azetidine side chain. The InChI code for the compound is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .

Scientific Research Applications

Synthesis and Biological Activity

"3-(Azetidin-3-yloxy)pyridazine hydrochloride" is part of a broader category of pyridopyridazine derivatives, known for their extensive biological activities. These compounds, including various structural isomers, exhibit a wide range of activities such as antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterase 5 and 4, highlighting their potential in therapeutic applications. Pyridopyridazines also act as novel GABA-A receptor benzodiazepine binding site ligands, indicating their relevance in neurological research. The broad spectrum of biological activity of pyridopyridazine derivatives underscores the motivation for synthesizing new compounds containing this scaffold, aiming to explore their therapeutic potentials further (Wojcicka & Nowicka-Zuchowska, 2018).

Synthetic Protocols and Biological Properties

The synthesis of pyridazine and pyridazone analogues, including compounds related to "this compound," employs conventional methods with hydrazine or its derivatives. These compounds exhibit significant biological activities, particularly in the cardiovascular system. Pyridazine, as a heteroaromatic compound, demonstrates unique properties like being a weak base and undergoing nucleophilic substitution, which provides a means for preparing various substitution products. The synthesis and exploration of these derivatives are driven by their diverse biological activities, emphasizing their potential in medicinal chemistry (Jakhmola et al., 2016).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, encompassing compounds similar to "this compound," play a crucial role in organic synthesis, catalysis, and drug development. These compounds are celebrated for their functionalities in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, with potent N-oxide compounds showing anticancer, antibacterial, and anti-inflammatory activities. Their versatility in medical applications highlights the significant potential of heterocyclic N-oxide motifs in advancing drug development and therapeutic strategies (Li et al., 2019).

Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-2-7(10-9-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIBGIGIVNXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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